2-(2-Thienyl)azetidine
Overview
Description
2-(2-Thienyl)azetidine is a heterocyclic organic compound featuring a fused structure of a thiophene ring and an azetidine ring
Synthetic Routes and Reaction Conditions:
Thiophene Derivatives: The synthesis of this compound often starts with thiophene derivatives. One common method involves the reaction of thiophene with appropriate halides under specific conditions.
Azetidine Formation: The azetidine ring can be formed through cyclization reactions. For instance, reacting a linear precursor with a suitable amine source under high temperatures and pressures can yield the azetidine ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis processes. These processes are optimized for efficiency and yield, often using catalysts to improve reaction rates and selectivity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the azetidine ring to other functional groups, such as amines.
Substitution: Substitution reactions at the thiophene ring can introduce various substituents, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Halogenated thiophenes and other substituted derivatives.
Mechanism of Action
Target of Action
For instance, azacitidine, a pyrimidine nucleoside analogue, has been found to target DNA methyltransferase, impairing DNA methylation .
Mode of Action
Azetidines in general have been shown to exhibit unique reactivity due to their ring strain . For example, azetidine-2-carboxylic acid, an analog of the amino acid proline, has been shown to inhibit the root growth of certain plants when misincorporated during protein biosynthesis .
Biochemical Pathways
For instance, they can be used as building blocks for polyamines through anionic and cationic ring-opening polymerization .
Pharmacokinetics
The pharmacokinetic properties of azetidines can be influenced by their ring strain and molecular rigidity .
Result of Action
Azetidines in general have been shown to have various applications, such as in antibacterial and antimicrobial coatings, co2 adsorption, chelation, materials templating, and non-viral gene transfection .
Action Environment
The reactivity of azetidines is known to be influenced by their ring strain, which can be triggered under appropriate reaction conditions .
Scientific Research Applications
2-(2-Thienyl)azetidine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding enzyme interactions.
Medicine: Potential medicinal applications include the development of new pharmaceuticals.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
2-(2-Thienyl)azetidine is unique due to its fused thiophene and azetidine rings. Similar compounds include:
2-Thiopheneethanol: Contains a hydroxyl group attached to the thiophene ring.
Thiophene-2-carboxylic acid: Features a carboxylic acid group on the thiophene ring.
Azetidine derivatives: Other azetidine compounds with different substituents.
These compounds share structural similarities but differ in functional groups and properties, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-thiophen-2-ylazetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c1-2-7(9-5-1)6-3-4-8-6/h1-2,5-6,8H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDXALOYXTXLSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655586 | |
Record name | 2-(Thiophen-2-yl)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
777886-76-7 | |
Record name | 2-(Thiophen-2-yl)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.